5-Benzyl-1,3,4-oxadiazol-2-amine
Overview
Description
5-Benzyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine typically involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The product is then basified with potassium hydroxide to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-Benzyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be acylated with acid chlorides to form acylated derivatives.
Cyclization Reactions: Acetamides derived from this compound can be cyclized with ammonium thiocyanate to form thiazolidinones.
Coupling Reactions: The compound can be coupled with other heterocycles, such as mercaptothiazoles, to form complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride, potassium hydroxide, acid chlorides, and ammonium thiocyanate. The major products formed from these reactions are acylated derivatives, thiazolidinones, and coupled heterocyclic compounds .
Scientific Research Applications
5-Benzyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzyl-1,3,4-oxadiazol-2-amine involves its interaction with nucleic acids, enzymes, and proteins. The compound can inhibit the activity of enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are involved in DNA synthesis and cell proliferation . This inhibition leads to the prevention of cancer cell growth and proliferation .
Comparison with Similar Compounds
5-Benzyl-1,3,4-oxadiazol-2-amine can be compared with other 1,3,4-oxadiazole derivatives, such as:
5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine: Similar in structure but contains a bromine atom, which may alter its biological activity.
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine: Contains a nitro group, which can significantly change its reactivity and applications.
Raltegravir: An antiretroviral drug containing the 1,3,4-oxadiazole core, used in the treatment of HIV.
Zibotentan: An anticancer agent with a 1,3,4-oxadiazole core, used in the treatment of prostate cancer.
The uniqueness of this compound lies in its benzyl group, which can influence its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
5-benzyl-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHXUDSFIIVUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373457 | |
Record name | 5-benzyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31803-00-6 | |
Record name | 5-benzyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzyl-1,3,4-oxadiazole-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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